molecular formula C16H20N2O4S B4186151 2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B4186151
M. Wt: 336.4 g/mol
InChI Key: OLCNXPQYQNYTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is 336.11437830 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine_005723

Enamine_005723 is associated with the Korea Superconducting Tokamak Advanced Research (KSTAR) facility . Scientists at KSTAR have managed to sustain a nuclear fusion reaction running at temperatures in excess of 100 million°C for 30 seconds . This experiment is referred to as the ‘holy grail’ fusion experiment .

Oprea1_806284

Oprea1_806284 is linked to fast proton-induced fission of 238U . This process has been investigated from the threshold up to 40 MeV. Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

HMS1410E03

HMS1410E03 is associated with the HMS Challenger expedition , which was the first quest in history to be exclusively dedicated to scientific research . The HMS Challenger explored the mystery of the deep sea floor, encountered new marine life and environments, and laid the foundation for the modern science of oceanography .

2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

This compound is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

CCG-26661

IDI1_007958

IDI1_007958 is associated with the IDI1 protein. Antibodies that detect IDI1 can be used in several scientific applications, including Western Blot, Immunoprecipitation, Immunohistochemistry, ELISA, and Immunocytochemistry . These antibodies target IDI1 in Human, Mouse, and Rat samples .

properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-7-12(2)9-17(8-11)15(19)10-18-16(20)13-5-3-4-6-14(13)23(18,21)22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCNXPQYQNYTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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